molecular formula C9H17N B8673657 Allyl-(2-methyl-pent-4-enyl)-amine

Allyl-(2-methyl-pent-4-enyl)-amine

Cat. No.: B8673657
M. Wt: 139.24 g/mol
InChI Key: BLZNRHWZBQUSIQ-UHFFFAOYSA-N
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Description

Allyl-(2-methyl-pent-4-enyl)-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-methyl-N-prop-2-enylpent-4-en-1-amine

InChI

InChI=1S/C9H17N/c1-4-6-9(3)8-10-7-5-2/h4-5,9-10H,1-2,6-8H2,3H3

InChI Key

BLZNRHWZBQUSIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CNCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-pent-4-enoic acid ethyl ester (7.1 g, 50 mmol) was added dropwise a solution of DIBAL (1.0 M in hexanes, 75 ml) at −78 C over 1.0 h. After the addition, the reaction mixture was stirred at −78 C for another hour. The reaction was quenched with saturated NH4Cl (10 ml) and 4% HCl, then was extracted with EtOAc (3×100 ml). The combined organic extracts were dried with MgSO4, filtered, concentrated by rotary evaporation and the crude reaction product was used in the next reaction without further purification. 2-Methyl-4-pentenal (3.3 g, 33.7 mmol) was dissolved in CH2Cl2 (100 ml). To this solution allylamine (2.9 g, 50.5 mmol) was added. Molecular sieves (5 g) were used to absorb water generated during the reaction. The mixture was stirred at room temperature over night. The reaction mixture was concentrated by rotary evaporation and the crude product was used in the next reaction without further purification. Allyl-(2-methyl-pent-4-enylidene)-amine (3.2 g, 23.4 mmol) was diluted in 50 ml MeOH. To the solution NaBH4 (1.0 g, 26.3 mmol) was added at 0° C. After addition the mixture was stirred at RT for 5 h. The reaction mixture was concentrated and the residue was partitioned between EtOAc/20% aq. NaOH. The organic layer was dried over Na2SO4, fitered and concentrated by rotary evaporation to give allyl-(2-methyl-pent-4-enyl)-amine (1.5 g 48% yield): 1H-NMR (400 Hz, CDCl3): d=5.93-5.68 (m, 2H), 5.18-4.92(m, 4H), 3.21(d, 2H), 2.60-2.40(m, 2H), 1.97-1.65(m, 2H), 0.92(d, 3H)
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Allyl-(2-methyl-pent-4-enylidene)-amine
Quantity
3.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 g
Type
reactant
Reaction Step Five

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